molecular formula C27H26N2O5 B2804374 Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate CAS No. 850905-56-5

Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate

Cat. No. B2804374
CAS RN: 850905-56-5
M. Wt: 458.514
InChI Key: YYKDSWWAJMYWCC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an ester, an amide, and an ether. It also contains a benzyl group and an isoquinoline group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a polycyclic system. The isoquinoline group is a type of heterocyclic compound that is a structural isomer of quinoline . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ester and amide groups could potentially undergo hydrolysis under certain conditions . The benzyl group might also exhibit unique reactivity due to the presence of the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amide groups could potentially increase its solubility in polar solvents . The compound might also exhibit unique optical properties due to the presence of the conjugated system in the isoquinoline group .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects:

Antitubercular Activity

Indole derivatives have been investigated for their potential against Mycobacterium tuberculosis (MTB):

Anticancer Potential

Although not directly studied for our compound, indole derivatives have shown promise as potential anticancer agents. Their ability to interact with various cellular receptors makes them interesting candidates for further exploration.

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it exhibits unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

properties

IUPAC Name

ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-2-33-27(32)20-11-13-21(14-12-20)28-25(30)18-34-24-10-6-9-23-22(24)15-16-29(26(23)31)17-19-7-4-3-5-8-19/h3-14H,2,15-18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKDSWWAJMYWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate

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